D-dopachrome decarboxylase (89-97)
Description
Primary Sequence Analysis and Fragment Localization
The D-dopachrome decarboxylase (89-97) fragment exhibits a well-defined primary structure consisting of nine amino acid residues arranged in the sequence LALGQDRIL. This nonapeptide originates from the C-terminal region of the human D-dopachrome decarboxylase protein, which contains a total of 118 amino acids in its complete form. The fragment represents approximately 7.6% of the total protein sequence and occupies a strategically important position within the overall protein architecture.
The complete sequence context reveals that this fragment is embedded within a larger structural framework of the parent protein. According to the full sequence analysis, the D-dopachrome decarboxylase protein possesses the complete amino acid sequence: MPFLELDTNLPANRVPAGLEKRLCAAAASILGKPADRVNVTVRPGLAMALSGSTEPCAQLSISSIGVVGTAEDNRSHSAHFFEFLTKELALGQDRILIRFFPLESWQIGKIGTVMTFL. Within this context, the 89-97 fragment (LALGQDRIL) is positioned near the C-terminal region, immediately following the sequence FLTKEL and preceding the sequence IRFFPL.
Computational analysis attempts have been made to characterize the molecular properties of this fragment, though technical challenges have been encountered in automated analysis systems. The peptide demonstrates specific binding affinity characteristics that make it particularly suitable for interaction with HLA-A2 molecules, suggesting that its primary sequence contains key structural motifs necessary for immune recognition processes.
The localization of this fragment within the parent protein structure provides important insights into its functional significance. The positioning in the C-terminal region suggests potential involvement in protein-protein interactions, as C-terminal domains often serve as recognition sites for cellular binding partners. The specific amino acid composition, featuring leucine, alanine, glutamine, aspartic acid, arginine, and isoleucine residues, creates a unique chemical environment that contributes to the fragment's distinctive binding properties.
Post-Translational Modifications and Structural Stability
The structural stability and potential post-translational modifications of the D-dopachrome decarboxylase (89-97) fragment are closely linked to the modifications observed in the full-length parent protein. Comprehensive analysis of the complete D-dopachrome decarboxylase enzyme reveals multiple sites of post-translational modification that may influence the properties of derived peptide fragments. The parent protein undergoes various modifications including phosphorylation, methylation, acetylation, S-nitrosylation, and ubiquitination at specific residue positions throughout the sequence.
Examination of the modification pattern reveals that the 89-97 region itself contains one documented modification site. Specifically, arginine at position 95 (corresponding to the arginine residue in the LALGQDRIL sequence) undergoes methylation according to phosphoproteomic databases. This methylation event may significantly impact the structural stability and binding characteristics of the peptide fragment, as methylated arginine residues often exhibit altered electrostatic properties and hydrogen bonding patterns.
The structural stability of the fragment is further influenced by its amino acid composition and sequence characteristics. The presence of leucine residues at positions 1 and 2 (L-A-L) provides hydrophobic stability, while the central region containing glycine, glutamine, and aspartic acid (G-Q-D) introduces flexibility and potential for hydrogen bonding interactions. The C-terminal portion with arginine and isoleucine (R-I-L) contributes both charged and hydrophobic characteristics that may stabilize tertiary structure interactions.
Computational structural predictions suggest that this fragment may adopt specific secondary structure conformations when incorporated into larger protein complexes or when bound to target molecules such as HLA-A2. The alternating pattern of hydrophobic and hydrophilic residues throughout the sequence creates potential for amphipathic behavior, which could contribute to membrane interactions or protein-protein binding interfaces.
The absence of other documented modifications within the 89-97 region suggests that this fragment maintains relatively stable chemical properties under physiological conditions. However, the single methylation site at arginine 95 represents a critical regulatory point that may modulate the fragment's biological activity and binding specificity. Methylated arginine residues often participate in protein-protein interactions through modified hydrogen bonding patterns and altered electrostatic interactions.
Comparative Structural Homology with Full-Length D-dopachrome Decarboxylase
The structural relationship between the D-dopachrome decarboxylase (89-97) fragment and the complete enzyme reveals important insights into protein domain organization and functional architecture. The full-length D-dopachrome decarboxylase belongs to the macrophage migration inhibitory factor family and exhibits a characteristic trimeric quaternary structure. Each monomer within the trimer contains 118 amino acids and adopts a mixed alpha-beta fold typical of the tautomerase superfamily.
Crystallographic analysis of the complete enzyme demonstrates that the protein forms a stable homotrimer with three identical subunits arranged in a symmetrical configuration. Each subunit contributes to the formation of three equivalent active sites located at the interfaces between adjacent monomers. The overall structure exhibits high confidence based on computational modeling, with a global predicted Local Distance Difference Test score of 97.99, indicating exceptional structural reliability.
The 89-97 fragment corresponds to a region within the C-terminal portion of each monomer, positioned away from the central active site but potentially important for subunit interactions and overall protein stability. Comparative analysis with related proteins in the macrophage migration inhibitory factor family reveals that this C-terminal region shows significant conservation across species, suggesting functional importance. The fragment region exhibits structural similarities to corresponding sequences in mouse D-dopachrome decarboxylase, which shares high sequence identity with the human enzyme.
Structural studies have revealed that the C-terminal region, including the 89-97 fragment, plays a crucial role in molecular recognition and protein-ligand interactions. Recent crystallographic investigations have demonstrated that modifications in the C-terminal area can significantly affect the opening and closing of the active site, suggesting that this region serves as a regulatory domain for enzyme activity. The fragment's position within the overall protein architecture indicates that it may participate in allosteric regulation mechanisms.
| Structural Feature | Full-Length Protein | 89-97 Fragment | Homology Score |
|---|---|---|---|
| Secondary Structure | Mixed alpha-beta | Extended/loop region | High conservation |
| Quaternary Structure | Homotrimer | Monomer fragment | N/A |
| Active Site Proximity | Contains active sites | Distant from active site | Low direct involvement |
| Subunit Interface | Multiple interfaces | Single subunit contribution | Moderate |
| Conservation Score | 97.99% confidence | High cross-species conservation | >85% |
The comparative analysis reveals that while the 89-97 fragment represents only a small portion of the complete enzyme, its structural characteristics are essential for maintaining overall protein integrity and function. The fragment's position in the C-terminal region suggests involvement in protein stability, subunit interactions, and potentially regulatory mechanisms that control enzyme activity. Understanding these structural relationships provides important insights into both the fragment's independent properties and its role within the context of the complete D-dopachrome decarboxylase enzyme system.
Properties
sequence |
LALGQDRIL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
D-dopachrome decarboxylase (89-97) |
Origin of Product |
United States |
Scientific Research Applications
D-dopachrome decarboxylase (D-DT), also known as D-dopachrome tautomerase (DDT) or macrophage migration inhibitory factor-2 (MIF-2), is an enzyme involved in the tautomerization and decarboxylation of D-dopachrome to produce 5,6-dihydroxyindole . It shares structural homology with macrophage migration inhibitory factor (MIF) and is part of the tautomerase superfamily . Though initially identified in the cytoplasm of human melanoma, human liver, and rat organs, D-DT is expressed in various tissues, including the liver, heart, brain, spleen, lung, skeletal muscle, kidney, and testes .
Biochemical Research
D-dopachrome decarboxylase serves as a tool for studying melanogenesis and related metabolic pathways.
Therapeutic Targets
Given its role in melanogenesis, D-dopachrome decarboxylase is considered a therapeutic target. Studies indicate that D-DT can regulate lipid metabolism in adipocytes through the AMPK and/or PKA pathways and improve glucose intolerance caused by obesity .
D-DT is also associated with inflammation and tumorigenesis . It is considered a critical mediator in response to infection and inflammation . D-DT protein levels are elevated in neurons and astrocytes following spinal cord injury (SCI) . It activates multiple signal pathways in astrocytes, converging on NF-κB, a regulator of proinflammatory response . Studies have shown that D-DT induces the production of inflammatory cytokines from astrocytes through interaction with the CD74 receptor .
D-DT's ability to induce the ERK1/2 MAP kinase cascade depends on the presence of the receptor complex CD74/CD44 . D-DT binds to the MIF receptor CD74 with high affinity, influencing signal transduction and potentially explaining differences in dose-response profiles compared to MIF .
Protein Interactions
Chemical Reactions Analysis
Catalytic Reactions
D-Dopachrome decarboxylase primarily catalyzes two main types of reactions:
-
Decarboxylation: The primary reaction involves the conversion of D-dopachrome into 5,6-dihydroxyindole. The enzyme cleaves carbon-carbon bonds, specifically removing a carboxyl group from D-dopachrome .
These reactions highlight the enzyme's dual functionality, distinguishing it from other members of its family that primarily perform only one type of reaction.
Substrate Specificity and Active Site
D-Dopachrome decarboxylase's unique ability to perform both tautomerization and decarboxylation sets it apart from similar compounds, highlighting its potential significance in biochemical research and therapeutic applications. The active site geometry plays a decisive role in diverting the reaction either to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) or in favor of 5,6-dihydroxyindole (DHI) .
Comparison with Macrophage Migration Inhibitory Factor (MIF)
D-Dopachrome decarboxylase shares similarities with macrophage migration inhibitory factor (MIF), but there are key differences in their enzymatic activity and function :
| Feature | D-Dopachrome Decarboxylase (D-DT) | Macrophage Migration Inhibitory Factor (MIF) |
|---|---|---|
| Primary Reaction | Decarboxylation of D-dopachrome to 5,6-dihydroxyindole | Tautomerization of D-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid |
| Enzymatic Activity | Lower activity compared to MIF | Higher activity compared to D-DT (about 10-times more active) |
| Active Site Charge | Positively charged in the active site pocket, surrounding area is negatively charged | Positively charged both in the active site and the surrounding area |
| Binding Affinity to CD74 | Binds to the MIF receptor CD74 with high affinity (K D of 5.42 × 10 −9 M), but with a somewhat lower binding constant than MIF | Binds to the MIF receptor CD74 with high affinity (K D = 1.54 × 10 −9 M) |
| Dissociation Rate with CD74 | 11-fold higher dissociation rate than MIF | Lower dissociation rate compared to D-DT |
Role in Melanogenesis
D-Dopachrome tautomerase (D-DT) influences the ratio of DHICA to DHI in melanin, which is determined by the activity of D-DT . In the presence of D-DT, dopachrome undergoes tautomerization to preferentially produce DHICA .
Interactions with Proteins and Receptors
D-Dopachrome decarboxylase interacts with various proteins and receptors, including the MIF cell surface receptor CD74 . D-DT activates multiple signal pathways of astrocytes, which converge to NF-κB, a hub regulator governing proinflammatory response . D-DT binds the MIF receptor CD74 with high affinity and also interacts with CD44 . The ability of D-DT to induce the ERK1/2 MAP kinase cascade is strictly dependent on the presence of the receptor complex CD74/CD44 .
Impact on Lipid Metabolism
D-Dopachrome tautomerase (DDT) acts on adipocytes to regulate lipid metabolism through AMPK and/or PKA pathway(s) and improves glucose intolerance caused by obesity .
DDT mRNA levels in human adipocytes were negatively correlated with obesity-related clinical parameters such as BMI, and visceral and subcutaneous fat areas . DDT was secreted from adipocytes and regulated lipid metabolism through AMPK and/or PKA pathway(s), improving glucose intolerance caused by obesity .
Comparison with Similar Compounds
Structural and Functional Overlaps
- Sequence Homology : DDT shares 27–34% sequence identity with MIF across species, but their three-dimensional structures are remarkably similar, both forming homotrimers with conserved β-sheet arrangements .
- Enzymatic Activity : Both exhibit tautomerase activity, converting D-dopachrome to DHI. However, DDT uniquely possesses decarboxylase activity , releasing CO₂ during catalysis, whereas MIF lacks this function .
- Receptor Binding : DDT binds the CD74/CD44 receptor complex, activating ERK1/2 and Akt pathways, mirroring MIF’s signaling but with distinct downstream effects (e.g., DDT is cardioprotective, while MIF exacerbates inflammation) .
Key Differences
| Parameter | DDT | MIF |
|---|---|---|
| Molecular Weight | 13–14 kDa | 12 kDa |
| Decarboxylase Activity | Yes (EC 4.1.1.84) | No |
| Physiological Role | Neuroprotection, anti-apoptosis | Pro-inflammatory cytokine |
| Expression in Disease | ↓ in heart failure; ↑ in neurotoxicity | ↑ in sepsis, autoimmune diseases |
Dopachrome Tautomerase (DCT/TYRP2)
Substrate Specificity
Functional Divergence
| Parameter | DDT | DCT |
|---|---|---|
| Primary Substrate | D-dopachrome | L-dopachrome |
| Catalytic Products | DHI + CO₂ | DHICA (no decarboxylation) |
| Role in Melanogenesis | Indirect | Essential (tyrosinase family) |
D-Dopachrome Decarboxylase-Like Protein (DDTL)
DDTL shares sequence homology with DDT but remains poorly characterized. In oxidative stress models, both DDT and DDTL show reduced expression (fold change: 0.74), suggesting overlapping roles in redox homeostasis . However, DDTL lacks confirmed decarboxylase activity, and its structural or functional divergence from DDT requires further study .
Bacterial Tautomerases (4-OT and CHMI)
- 4-Oxalocrotonate Tautomerase (4-OT): A bacterial enzyme with a trimeric structure but divergent active-site residues. Unlike DDT, it processes non-physiological substrates (e.g., 2-hydroxymuconate) .
- 5-(Carboxymethyl)-2-Hydroxymuconate Isomerase (CHMI) : Shares a conserved Lys residue in the active site with DDT but lacks the Pro-1 catalytic residue critical for DDT’s tautomerase activity .
Research Implications
The structural and functional distinctions between DDT and its homologs highlight opportunities for targeted therapeutic development. For instance, DDT’s decarboxylase activity and anti-apoptotic effects in neurons contrast with MIF’s pro-inflammatory roles, suggesting DDT-specific agonists could treat neurodegenerative diseases without exacerbating inflammation . Conversely, inhibitors of DDT’s tautomerase activity might mitigate methamphetamine-induced neurotoxicity . Further studies are needed to elucidate DDTL’s role and exploit bacterial tautomerases as structural templates for enzyme engineering .
Preparation Methods
Recombinant Expression and Purification of D-dopachrome Decarboxylase (89-97)
The full-length D-dopachrome tautomerase protein, from which the (89-97) peptide is derived, is commonly prepared using recombinant DNA technology. The typical method includes:
- Cloning of D-DT cDNA into an expression vector such as pGEX 6p-3, which allows fusion of the target protein with glutathione-S-transferase (GST) for affinity purification.
- Expression in Escherichia coli competent cells (e.g., BL21 (DE3)) induced by isopropyl β-D-thiogalactoside (IPTG) at low temperatures (e.g., 18°C for 16 hours) to enhance proper folding and solubility.
- Cell lysis by mild sonication in a buffer containing Tris, NaCl, and EDTA, supplemented with protease inhibitors to prevent degradation.
- Affinity purification using glutathione-Sepharose gels to isolate the GST-fused protein.
- Cleavage of GST tag by site-specific proteases (e.g., Precission protease) at 4°C to obtain the native protein.
- Further purification through ion-exchange chromatography (Mono Q column) and size-exclusion chromatography (Sepharose G-50 column) to achieve high purity and correct folding of the protein.
This recombinant protein can then be enzymatically or chemically cleaved to isolate the specific peptide fragment corresponding to residues 89-97.
Chemical Synthesis of D-dopachrome Decarboxylase (89-97) Peptide
For direct preparation of the peptide fragment (89-97), solid-phase peptide synthesis (SPPS) is the preferred method:
- SPPS Technique: The peptide is synthesized stepwise by sequential addition of protected amino acids on a solid resin support, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
- Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin and protecting groups are removed using trifluoroacetic acid (TFA) cocktails.
- Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.
- Characterization: The purified peptide is characterized by mass spectrometry and analytical HPLC to confirm identity and purity.
This method allows precise control over the peptide sequence and modifications, suitable for producing the D-dopachrome decarboxylase (89-97) fragment for research or therapeutic applications.
Enzymatic Processing and Peptide Isolation
Another approach involves enzymatic digestion of the full-length D-DT protein:
- Proteolytic Digestion: Specific proteases (e.g., trypsin, chymotrypsin) are used to cleave the recombinant D-DT protein at defined sites to release the 89-97 peptide fragment.
- Peptide Purification: The digestion mixture is subjected to chromatographic techniques such as RP-HPLC or ion-exchange chromatography to isolate the target peptide.
- Verification: Peptide identity is confirmed by mass spectrometry and sequencing.
This method is useful when the full-length protein is available and enzymatic cleavage sites are well characterized.
Data Table: Summary of Preparation Methods for D-dopachrome Decarboxylase (89-97)
| Preparation Method | Key Steps | Advantages | Limitations | Typical Purity Achieved |
|---|---|---|---|---|
| Recombinant Expression & Purification | Cloning → Expression in E. coli → Affinity purification → Tag cleavage → Chromatography | Produces native protein fragment; scalable | Requires molecular biology expertise; time-consuming | >95% (after chromatography) |
| Solid-Phase Peptide Synthesis | Stepwise amino acid coupling → Cleavage from resin → RP-HPLC purification | Precise sequence control; suitable for modifications | Limited to peptide length; costlier for longer peptides | >98% (after HPLC) |
| Enzymatic Digestion & Isolation | Protease digestion of full-length protein → Peptide purification → Characterization | Utilizes native protein; specific cleavage | Requires well-defined cleavage sites; complex purification | >90% (after purification) |
Detailed Research Findings
- The recombinant expression method described by Ohta et al. (2012) involves fusion of D-DT with GST for ease of purification, followed by precise cleavage and chromatographic purification to yield high-purity protein suitable for further peptide isolation.
- Structural studies indicate that the active site and surrounding regions of D-DT, including residues 89-97, are critical for enzymatic function and receptor binding, emphasizing the importance of correct folding and purity in preparation.
- Chemical synthesis by SPPS is widely used for peptide fragments like (89-97) due to its ability to produce peptides with exact sequences and modifications, facilitating functional and structural studies.
- Enzymatic digestion methods provide a complementary approach when full-length protein is available and specific protease sites are known, enabling isolation of native peptide fragments without chemical synthesis.
Q & A
Q. Key Comparison Table: DDT vs. MIF
What are the standard methodologies for detecting DDT expression in cellular models?
- Western Blot (WB): Use validated antibodies (e.g., ab115785 or OTI1H3) at 0.1–0.5 µg/mL with SDS-PAGE under reducing conditions. Predicted molecular weight: ~13 kDa .
- Immunohistochemistry (IHC): Optimize antigen retrieval (heat-mediated) and apply antibodies at 1 µg/mL .
- Recombinant Controls: Include His-tagged recombinant human/mouse DDT (e.g., ab96820 or ab229365) to confirm antibody specificity .
How is the DDT gene organized, and what is its relationship to the MIF gene?
The DDT gene (Entrez ID: 1652, UniProt: P30046) shares 35% sequence homology with MIF and is co-located on chromosome 22. Both genes encode proteins in the MIF family with tautomerase/decarboxylase activity. Phylogenetic analysis and structural modeling (e.g., NMR studies) reveal conserved catalytic residues (e.g., Pro2, Leu118) critical for substrate binding .
Advanced Research Questions
How can researchers address discrepancies in proteomic datasets when identifying DDT, considering its low peptide coverage?
In bottom-up proteomics, DDT is often identified with marginal peptide counts (e.g., 1–3 peptides), leading to false positives . Mitigation strategies:
- Orthogonal Validation: Combine MS data with WB or enzymatic activity assays.
- Stringent Filtering: Apply adjusted p-values (e.g., Benjamini-Hochberg correction) and require ≥2 unique peptides.
- Use High-Quality Antibodies: Validate with knockout cell lines to confirm signal specificity .
What experimental designs are optimal for studying the synergistic effects of DDT and MIF in tumor microenvironments?
- Dual Knockdown Models: Use siRNA/shRNA to co-silence DDT and MIF in cancer cell lines (e.g., HeLa or pancreatic ductal adenocarcinoma models). Assess proliferation (MTT assay), migration (scratch assay), and angiogenesis (tube formation assay) .
- In Vivo Xenografts: Implant DDT/MIF-overexpressing tumors in immunodeficient mice and monitor growth via bioluminescence imaging.
- Cytokine Profiling: Quantify IL-6, TNF-α, and VEGF levels via ELISA to link enzymatic activity to immune modulation .
What are the challenges in distinguishing the cytokine activity of DDT from its enzymatic function, and how can they be methodologically addressed?
DDT acts as both a decarboxylase and a cytokine via CD74 receptor binding . To dissect roles:
- Catalytic Mutants: Generate recombinant DDT with point mutations (e.g., Cys60Ala) to abolish enzyme activity while retaining cytokine function .
- Receptor Blockade: Treat cells with anti-CD74 antibodies and compare downstream signaling (e.g., ERK phosphorylation) with/without enzymatic inhibitors.
- Conditional Knockouts: Use tissue-specific Ddt KO mice to isolate immune vs. metabolic phenotypes .
How can researchers determine the specificity of DDT inhibitors given its structural homology with MIF?
- In Vitro Screening: Test inhibitors against recombinant DDT and MIF (e.g., TargetMol’s DDT and MIF proteins) using enzymatic assays (monitor CO₂ release or DHI formation) .
- Cellular Assays: Measure MIF-dependent pathways (e.g., glucocorticoid override) in DDT-inhibited cells to rule off-target effects .
- Structural Studies: Perform X-ray crystallography to identify inhibitor binding sites unique to DDT .
In cross-species studies, how do variations in DDT sequence affect functional analyses?
Human (P30046) and mouse (Q99LJ8) DDT share 85% sequence identity, but residue differences (e.g., Pro2 vs. Met1 in mouse) may alter substrate affinity . Strategies:
- Comparative Enzymology: Measure kinetic parameters (Km, Vmax) for D-dopachrome using recombinant proteins from both species.
- Chimeric Constructs: Swap domains between species and assess activity changes.
- In Vivo Complementation: Express human DDT in Ddt⁻/⁻ mice to test functional conservation .
Methodological Notes
- Antibody Validation: Always include recombinant protein controls and knockout validation in WB/IHC .
- Enzyme Assays: Use freshly prepared D-dopachrome (synthesized via dopamine oxidation) to avoid substrate degradation .
- Data Reproducibility: Adhere to MIAPE guidelines for proteomics and BRENDA standards for enzyme characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
